7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
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Overview
Description
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4BrN3O2. This compound is notable for its bromine atom attached to the imidazo[4,5-c]pyridine ring system, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation reactions can produce carboxylated or hydroxylated products .
Scientific Research Applications
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-c]pyridine ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- 7-fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- 7-iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
Uniqueness
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with biological targets .
Properties
CAS No. |
1044771-96-1 |
---|---|
Molecular Formula |
C7H4BrN3O2 |
Molecular Weight |
242 |
Purity |
95 |
Origin of Product |
United States |
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